molecular formula C20H16ClN3O3 B3541327 (5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B3541327
M. Wt: 381.8 g/mol
InChI Key: LBEPRNSCHBXHJV-NTCAYCPXSA-N
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Description

(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydroindole moiety, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-chlorophenylmethyl precursor, followed by the formation of the dihydroindole intermediate. The final step involves the cyclization and condensation reactions to form the diazinane trione core under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amines or alcohols .

Scientific Research Applications

(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-16-7-3-1-6-14(16)11-24-19(26)15(18(25)22-20(24)27)12-23-10-9-13-5-2-4-8-17(13)23/h1-8,12H,9-11H2,(H,22,25,27)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEPRNSCHBXHJV-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5E)-1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindol-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

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